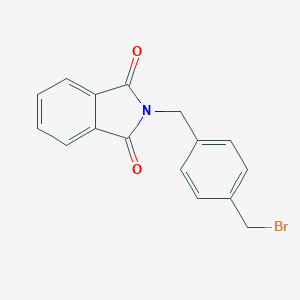

4-Phthalimidomethylbenzyl bromide

Description

4-Phthalimidomethylbenzyl bromide is a benzyl bromide derivative featuring a phthalimide group attached to the benzyl ring via a methylene (-CH₂-) linker. The phthalimide group, a bulky electron-withdrawing moiety, significantly influences the compound’s reactivity and physical properties. Applications likely include its use as an intermediate in pharmaceutical synthesis, particularly where protective group strategies or controlled reactivity are required.

Properties

CAS No. |

101367-16-2 |

|---|---|

Molecular Formula |

C16H12BrNO2 |

Molecular Weight |

330.17 g/mol |

IUPAC Name |

2-[[4-(bromomethyl)phenyl]methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C16H12BrNO2/c17-9-11-5-7-12(8-6-11)10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |

InChI Key |

NRRIJQFTKBSLCB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CBr |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CBr |

Synonyms |

p-broMoxylylphthaliMide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzyl Bromide Derivatives

The reactivity, stability, and applications of benzyl bromides are highly dependent on their substituents. Below is a comparative analysis of 4-Phthalimidomethylbenzyl bromide with structurally related compounds:

Table 1: Key Properties of Benzyl Bromide Derivatives

*EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group.

*Reactivity trends reflect steric and electronic effects.

Key Findings

Electronic Effects :

- Electron-withdrawing groups (e.g., nitro, phthalimide) increase the electrophilicity of the benzyl carbon, enhancing SN2 reactivity. However, bulky substituents like phthalimide or bromo introduce steric hindrance, offsetting this effect.

- 4-Nitrobenzyl bromide exhibits the highest reactivity due to the strong electron-withdrawing nitro group, while 4-Phthalimidomethylbenzyl bromide’s reactivity is reduced by steric bulk.

Steric Hindrance :

- 4-Phthalimidomethylbenzyl bromide’s phthalimide group creates significant steric barriers, making it less reactive than smaller EWGs (e.g., fluoro) but more reactive than EDGs (e.g., methoxy).

Applications :

- 4-Methoxybenzyl bromide : Preferred in drug synthesis due to balanced reactivity and stability.

- 4-Fluorobenzyl bromide : Used in agrochemicals for its high reactivity and fluorine’s metabolic stability.

- 4-Phthalimidomethylbenzyl bromide : Likely employed in niche synthetic routes requiring temporary protection of amines or controlled release mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.